molecular formula C31H34N4O2 B607910 (E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide

(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide

Cat. No.: B607910
M. Wt: 494.6 g/mol
InChI Key: BYAUIDXIQATDBT-GIHLFXONSA-N
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Description

H3B-5942 is a selective estrogen receptor covalent antagonist (SERCA). It covalently modifies cysteine 530 in the ligand binding domain of wild-type estrogen receptor α (ERα) and ERαY537S. HB-5942 inhibits expression of the ERα target genes GREB1 and TFF1 in MCF-7 cells overexpressing wild-type ERα (IC50s = 2.74 and 1.3 nM, respectively) or the mutant receptors ERαY537S (IC50s = 29.38 and 19.4 nM, respectively), ERαY537N (IC50s = 8.14 and 6.1 nM, respectively), ERαY537C (IC50s = 12.19 and 9.5 nM, respectively), or ERαD538G (IC50s = 24.87 and 4 nM, respectively), which are active independent of estradiol. It inhibits the growth of MCF-7 cells overexpressing wild-type ERα or ERαY537S (GI50s = 1.3 and 8.3 nM, respectively). H3B-5942 reduces tumor growth in an MCF-7 mouse xenograft model and an ERαY537S/WT ST941 patient-derived xenograft (PDX) mouse model in a dose-dependent manner.
H3B-5942 is a selective, irreversible and orally active estrogen receptor covalent antagonist. In vitro comparisons of H3B-5942 with standard-of-care (SoC) and experimental agents confirmed increased antagonist activity across a panel of ERαWT and ERαMUT cell lines. In vivo, H3B-5942 demonstrated significant single-agent antitumor activity in xenograft models representing ERαWT and ERαY537S breast cancer that was superior to fulvestrant.

Mechanism of Action

Target of Action

The primary target of this compound is the estrogen receptor alpha (ERα) . ERα is a key hormone-regulated transcription factor for normal and malignant breast cells . The compound is potent against both wild-type ERα and mutant ERα .

Mode of Action

The compound covalently inactivates both wild-type and mutant ERα by targeting a unique cysteine residue, cysteine-530 (C530) . This engagement enforces a unique antagonist conformation . The compound belongs to a class of ERα antagonists referred to as selective estrogen receptor covalent antagonists .

Biochemical Pathways

The compound acts by reducing ERα pathway activity, which is a highly effective strategy for treating a subset of ERα positive breast cancer . The ERα pathway becomes dysregulated in the oncogenic setting to support tumor growth . The compound’s action results in ligand-independent activation of the ERα pathway .

Pharmacokinetics

The compound has a terminal elimination half-life of 2.4 hours in rats and 4.0 hours in monkeys . It shows low to moderate bioavailability, in line with the in vitro permeability assessment . Plasma protein binding is similar across species, at 99.5–99.8% . The compound is expected to be mostly cleared via hepatic phase 1 metabolism .

Result of Action

The compound demonstrates significant single-agent antitumor activity in xenograft models representing ERα wild-type and ERα Y537S breast cancer that was superior to fulvestrant . It exhibits encouraging preclinical activity against CDK4/6i naïve and resistant ERα wild-type and ERα mutant tumors .

Action Environment

The emergence of C530 mutations could promote resistance to the compound . The compound maintains potency even in the context of erα c530 mutations . Its potency can be further improved in combination with CDK4/6 or mTOR inhibitors in both ERα wild-type and ERα mutant cell lines and/or tumor models .

Biochemical Analysis

Biochemical Properties

H3B-5942 plays a significant role in biochemical reactions by interacting with the estrogen receptor alpha (ERα). It covalently modifies cysteine 530 in the ligand binding domain of wild-type ERα and ERα Y537S . This interaction enforces a unique antagonist conformation, blocking ERα-dependent transcription in breast cancer cells .

Cellular Effects

H3B-5942 has profound effects on various types of cells and cellular processes. It reduces the expression of the ERα target gene GREB1 . This compound shows potent antitumor activity both in multiple cell lines or animals bearing ERα WT or ERα mutations .

Molecular Mechanism

The molecular mechanism of H3B-5942 involves its interaction with ERα at the molecular level. It covalently modifies cysteine 530, enforcing a unique antagonist conformation . This interaction blocks ERα-dependent transcription in breast cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, H3B-5942 demonstrates significant single-agent antitumor activity in xenograft models representing ERα WT and ERα Y537S breast cancer . It has been shown to suppress tumor growth in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of H3B-5942 vary with different dosages. It has been shown to inhibit tumor growth in a dose-dependent manner in both MCF7 xenograft model and in ERα Y537S/WT ST941 model .

Metabolic Pathways

The specific metabolic pathways that H3B-5942 is involved in are not clearly defined in the available literature. Its primary mechanism of action involves the estrogen receptor pathway, where it interacts with ERα .

Subcellular Localization

The specific subcellular localization of H3B-5942 is not clearly defined in the available literature. Given its mechanism of action, it is likely to be localized in the nucleus where ERα is typically found .

Properties

IUPAC Name

(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O2/c1-4-28(23-9-6-5-7-10-23)31(25-14-17-29-26(21-25)22-33-34-29)24-12-15-27(16-13-24)37-20-19-32-18-8-11-30(36)35(2)3/h5-17,21-22,32H,4,18-20H2,1-3H3,(H,33,34)/b11-8+,31-28+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAUIDXIQATDBT-GIHLFXONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCNCC=CC(=O)N(C)C)C2=CC3=C(C=C2)NN=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCNC/C=C/C(=O)N(C)C)\C2=CC3=C(C=C2)NN=C3)/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide
Reactant of Route 2
(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide
Reactant of Route 3
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(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide
Reactant of Route 4
(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide
Reactant of Route 5
(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide
Reactant of Route 6
(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide
Customer
Q & A

Q1: What makes H3B-5942 unique compared to existing endocrine therapies for breast cancer?

A1: H3B-5942 distinguishes itself through its unique mechanism of action. It functions as a selective estrogen receptor covalent antagonist (SERCA), directly targeting cysteine-530 (C530) within the estrogen receptor alpha (ERα) binding site. [] This covalent interaction irreversibly blocks ERα activity, effectively inhibiting the growth of both wild-type (ERαWT) and mutant (ERαMUT) breast cancer cells. [, , ] This is particularly important because mutations in ERα can lead to resistance against traditional endocrine therapies. [, ]

Q2: How does the covalent binding of H3B-5942 to ERα affect its activity against resistant breast cancer cells?

A2: H3B-5942's covalent interaction with C530 induces a distinct antagonist conformation within the ERα binding site. [, ] This enforced conformation enhances its antagonistic activity, leading to superior efficacy against both ERαWT and ERαMUT breast cancer cells compared to standard-of-care treatments like fulvestrant. [, ] This increased potency against resistant cells, particularly those harboring the common Y537S mutation, makes H3B-5942 a promising candidate for overcoming endocrine therapy resistance. []

Q3: Has H3B-5942 demonstrated synergistic effects with other therapeutic agents in preclinical studies?

A3: Yes, preclinical studies have shown that H3B-5942 acts synergistically with CDK4/6 and mTOR inhibitors. [] Combining H3B-5942 with these inhibitors further enhances its antitumor activity in both ERαWT and ERαMUT cell lines and tumor models. [] This synergistic potential suggests that H3B-5942 could be effectively incorporated into combination therapy regimens for improved treatment outcomes.

Q4: What strategies were employed to improve upon the initial H3B-5942 compound and address potential resistance mechanisms?

A4: Recognizing the potential for emerging C530 mutations to confer resistance to H3B-5942, researchers utilized structure-based drug design to develop a next-generation compound, H3B-6545. [] H3B-6545 retains the covalent binding mechanism targeting C530 while exhibiting enhanced potency against both ERαWT and ERαMUT, even in the presence of C530 mutations. [] This proactive approach aims to mitigate the risk of acquired resistance and broaden the therapeutic window of this class of ERα antagonists.

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